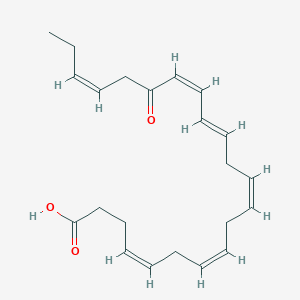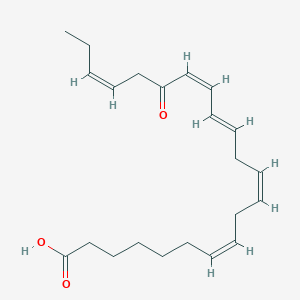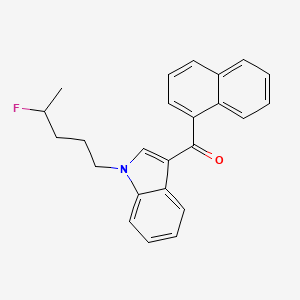
AM2201 N-(4-fluoropentil) isómero
Descripción general
Descripción
El isómero de AM2201 N-(4-fluoropentilo) es un derivado de AM2201, un potente cannabinoide sintético. Es conocido por su alta afinidad por el receptor cannabinoide central 1 y el receptor cannabinoide periférico 2, con afinidades de unión de 1,0 y 2,6 nanomolar, respectivamente . Este compuesto se utiliza principalmente para fines de investigación y forenses y no está destinado al uso humano o veterinario .
Aplicaciones Científicas De Investigación
El isómero de AM2201 N-(4-fluoropentilo) tiene varias aplicaciones de investigación científica, entre ellas:
Química: Se utiliza como patrón de referencia en química analítica para la identificación y cuantificación de cannabinoides sintéticos.
Biología: El compuesto se utiliza en estudios biológicos para comprender la interacción de los cannabinoides sintéticos con los receptores cannabinoides.
Medicina: La investigación que involucra este compuesto ayuda a comprender los efectos farmacológicos de los cannabinoides sintéticos, lo que puede contribuir al desarrollo de nuevos agentes terapéuticos.
Industria: Se utiliza en toxicología forense para detectar y analizar cannabinoides sintéticos en muestras biológicas.
Mecanismo De Acción
El mecanismo de acción del isómero de AM2201 N-(4-fluoropentilo) implica su interacción con los receptores cannabinoides. El compuesto se une al receptor cannabinoide central 1 y al receptor cannabinoide periférico 2, lo que lleva a la activación de estos receptores. Esta activación desencadena una cascada de vías de señalización intracelular, lo que provoca diversos efectos fisiológicos. Los objetivos moleculares y las vías exactas implicados en estos efectos aún están bajo investigación .
Análisis Bioquímico
Biochemical Properties
The AM2201 N-(4-fluoropentyl) isomer interacts with the central CB1 and peripheral CB2 receptors .
Cellular Effects
The effects of the AM2201 N-(4-fluoropentyl) isomer on various types of cells and cellular processes are not well characterized. Given its interaction with CB1 and CB2 receptors, it is likely that it influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to bind to CB1 and CB2 receptors, but the specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not well characterized .
Temporal Effects in Laboratory Settings
The changes in the effects of the AM2201 N-(4-fluoropentyl) isomer over time in laboratory settings, including its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies, have not been characterized .
Dosage Effects in Animal Models
The effects of the AM2201 N-(4-fluoropentyl) isomer at different dosages in animal models, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, have not been characterized .
Metabolic Pathways
The metabolic pathways that the AM2201 N-(4-fluoropentyl) isomer is involved in, including any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels, have not been characterized .
Transport and Distribution
The transport and distribution of the AM2201 N-(4-fluoropentyl) isomer within cells and tissues, including any transporters or binding proteins that it interacts with, and any effects on its localization or accumulation, have not been characterized .
Subcellular Localization
The subcellular localization of the AM2201 N-(4-fluoropentyl) isomer and any effects on its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles, have not been characterized .
Métodos De Preparación
La síntesis del isómero de AM2201 N-(4-fluoropentilo) implica varios pasos. La ruta sintética principal incluye los siguientes pasos:
Material de partida: La síntesis comienza con la preparación de ácido 1-(4-fluoropentilo)-1H-indol-3-carboxílico.
Reacción de condensación: Este intermedio se somete a una reacción de condensación con naftalen-1-ilmetanona en condiciones de reacción específicas para formar el producto final.
Análisis De Reacciones Químicas
El isómero de AM2201 N-(4-fluoropentilo) se somete a diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede sufrir reacciones de oxidación, normalmente utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados.
Comparación Con Compuestos Similares
El isómero de AM2201 N-(4-fluoropentilo) es similar a otros cannabinoides sintéticos, como:
Isómero de AM2201 N-(2-fluoropentilo): Este compuesto difiere estructuralmente al tener flúor en la posición 2 en lugar de la posición 4 de la cadena pentilo.
Isómero de AM2201 N-(3-fluoropentilo): Este compuesto tiene flúor en la posición 3 de la cadena pentilo.
La singularidad del isómero de AM2201 N-(4-fluoropentilo) radica en sus afinidades de unión específicas y la posición del átomo de flúor, lo que puede influir en sus propiedades farmacológicas e interacciones con los receptores cannabinoides .
Propiedades
IUPAC Name |
[1-(4-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FNO/c1-17(25)8-7-15-26-16-22(20-12-4-5-14-23(20)26)24(27)21-13-6-10-18-9-2-3-11-19(18)21/h2-6,9-14,16-17H,7-8,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOQHRRYZIBSNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017313 | |
| Record name | AM2201 N-(4-fluoropentyl) isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427325-95-8 | |
| Record name | AM-2201 N-(4-fluoropentyl) isomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1427325958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AM2201 N-(4-fluoropentyl) isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AM-2201 N-(4-FLUOROPENTYL) ISOMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/789F64K5PR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



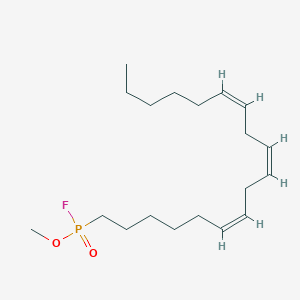
![5-((1H-1,2,4-Triazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B594014.png)
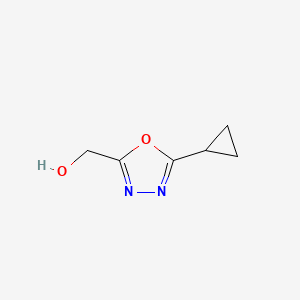


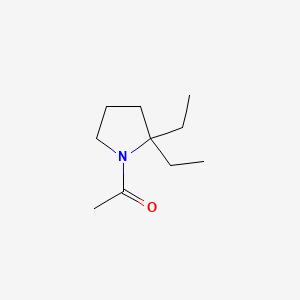
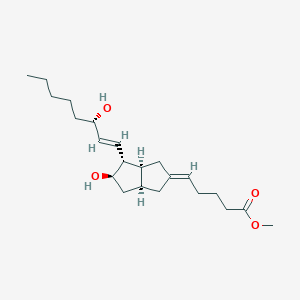

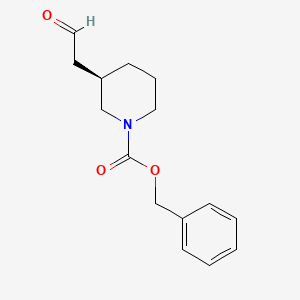
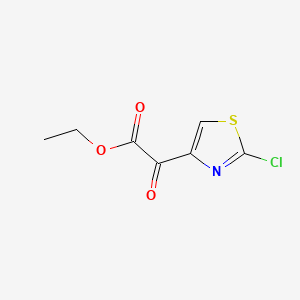
![7-(Dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B594031.png)
